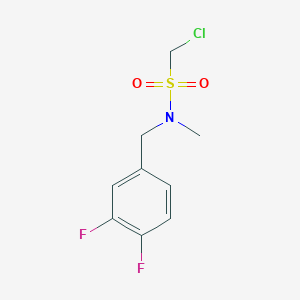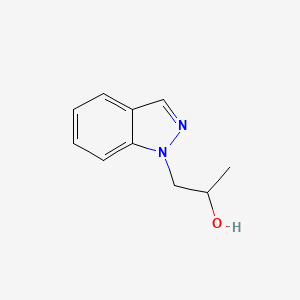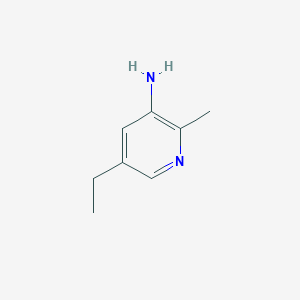![molecular formula C19H18N2O3S2 B13581504 1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a methoxyphenyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
科学研究应用
1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The thiazole ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
- 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Uniqueness
1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is unique due to the presence of both a methanesulfonyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C19H18N2O3S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-18-6-4-3-5-15(18)19-20-16(12-25-19)13-7-8-17-14(11-13)9-10-21(17)26(2,22)23/h3-8,11-12H,9-10H2,1-2H3 |
InChI 键 |
LPLOMJOCYXZEFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)


![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)


![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)


![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)

